molecular formula C28H24N2 B3158852 13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-57-1

13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No. B3158852
CAS RN: 860644-57-1
M. Wt: 388.5 g/mol
InChI Key: XMNRYXDPJQBMJC-UHFFFAOYSA-N
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Description

The compound “13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a complex organic molecule. It is a derivative of acridine, a nitrogen heterocycle . Acridines are planar molecules structurally related to anthracene, with one of the central CH groups replaced by nitrogen . The compound also contains a 4-ethylbenzyl group .

Mechanism of Action

While the specific mechanism of action for “13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is not provided, acridine derivatives are known to intercalate into DNA, affecting biological processes involving DNA and related enzymes . This property is often harnessed in the development of anti-cancer drugs .

Future Directions

Acridine derivatives, including “13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, hold promise in the field of medicinal chemistry, particularly as potential anti-cancer drugs . Future research may focus on developing new acridine derivatives with enhanced therapeutic potency and selectivity . The use of acridine derivatives in conjunction with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results is also a potential area of exploration .

properties

IUPAC Name

13-[(4-ethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2/c1-2-19-11-13-20(14-12-19)18-30-26-10-6-4-8-23(26)24-16-15-22-17-21-7-3-5-9-25(21)29-27(22)28(24)30/h3-14,17H,2,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNRYXDPJQBMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Reactant of Route 2
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Reactant of Route 3
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Reactant of Route 4
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Reactant of Route 5
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Reactant of Route 6
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

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